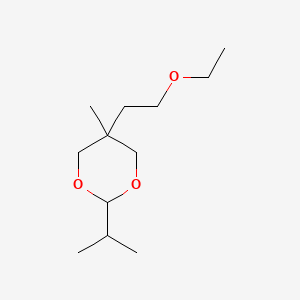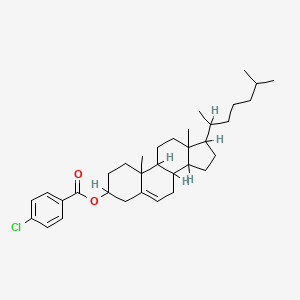![molecular formula C13H10F3NO2S B13754630 [4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a trifluoromethylphenylamino group and an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-(trifluoromethyl)aniline and 3-bromothiophene.
Step 1: The 3-(trifluoromethyl)aniline undergoes a nucleophilic aromatic substitution with 3-bromothiophene in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 3-(trifluoromethyl)phenylamino-thiophene.
Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydride to introduce the acetic acid group, yielding the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thiophene ring provides a stable scaffold for interaction. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-2-yl)acetic acid: Similar structure but with the acetic acid group at a different position on the thiophene ring.
4-(Trifluoromethyl)phenylacetic acid: Lacks the thiophene ring but retains the trifluoromethylphenyl and acetic acid moieties.
3-(Trifluoromethyl)phenylthiophene: Lacks the acetic acid group but retains the trifluoromethylphenyl and thiophene moieties.
Uniqueness: The presence of both the trifluoromethylphenylamino group and the acetic acid moiety on the thiophene ring makes 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid unique. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications.
Propiedades
Fórmula molecular |
C13H10F3NO2S |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-[4-[3-(trifluoromethyl)anilino]thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-20-6-8(11)4-12(18)19/h1-3,5-7,17H,4H2,(H,18,19) |
Clave InChI |
NSKWFLSZQYWUNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=CSC=C2CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


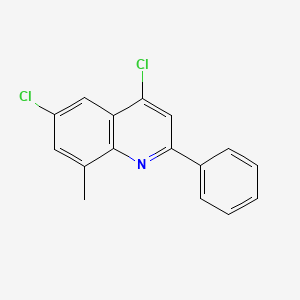
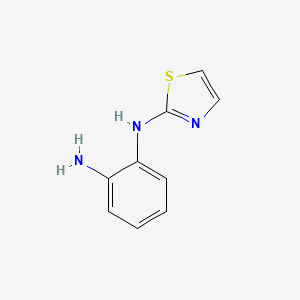
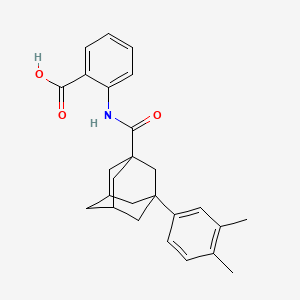
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)



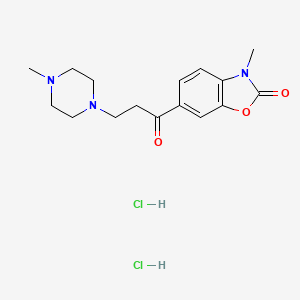
![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
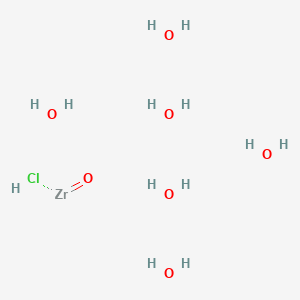
![1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13754603.png)

